Computed Lipophilicity: XLogP3 Head-to-Head with Parent and 1‑Methyl Analog
The computed octanol–water partition coefficient (XLogP3) of 1-(2-chloroethyl)cyclobutane-1-carboxylic acid is 1.6, compared to 0.8 for the unsubstituted parent cyclobutanecarboxylic acid and 1.1 for the 1-methyl analog [1][2][3]. This difference corresponds to an ~8-fold higher predicted partition coefficient relative to the parent and a ~3-fold increase relative to the 1-methyl compound.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Cyclobutanecarboxylic acid: XLogP3 = 0.8; 1-Methylcyclobutane-1-carboxylic acid: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. parent; ΔXLogP3 = +0.5 vs. 1‑methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14, for the neutral acid species. |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and oral absorption potential, making this compound a more suitable starting point for CNS- or intracellular-targeted medicinal-chemistry campaigns where logP values in the 1–3 range are desirable.
- [1] PubChem, CID 126977340, 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid, XLogP3-AA = 1.6. View Source
- [2] PubChem, CID 19494, Cyclobutanecarboxylic acid, XLogP3-AA = 0.8. View Source
- [3] PubChem, CID 12757488, 1-Methylcyclobutane-1-carboxylic acid, XLogP3-AA = 1.1. View Source
